5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1h,3h,5h)-trione
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Overview
Description
5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative known for its unique chemical structure and properties. This compound is part of the pyrimidinetrione family, which is characterized by a trione group attached to a pyrimidine ring. The presence of the 2,2-dimethylpropyl and ethyl groups at the 5-position of the pyrimidine ring further distinguishes this compound from other pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by alkylation with 2,2-dimethylpropyl bromide. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalyst like sodium ethoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trione group to a diol or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine diols.
Scientific Research Applications
5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or viruses.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Known for its use as a versatile solvent in organic synthesis.
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2,2-dimethylpropyl)-5-methyl: Another pyrimidine derivative with similar structural features.
Uniqueness
5-(2,2-Dimethylpropyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 2,2-dimethylpropyl and ethyl groups at the 5-position sets it apart from other pyrimidine derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58442-96-9 |
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Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-5-11(6-10(2,3)4)7(14)12-9(16)13-8(11)15/h5-6H2,1-4H3,(H2,12,13,14,15,16) |
InChI Key |
AYNXKQYVBPNMGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC(C)(C)C |
Origin of Product |
United States |
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